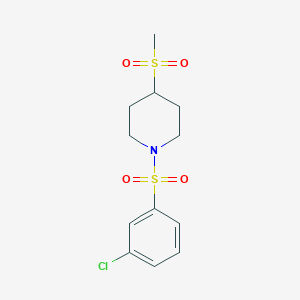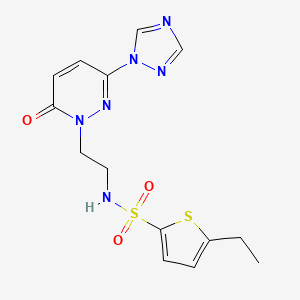
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound in focus belongs to a class of molecules that exhibit significant chemical and pharmacological properties due to their complex structure and functional groups. These compounds are synthesized through multi-step reactions, involving the formation of imidazole rings and subsequent functionalization.
Synthesis Analysis
Synthesis involves multi-step chemical reactions starting with the formation of core structures followed by the addition of side chains and functional groups. For example, derivatives of acetamide have been synthesized starting from chloro-N-(phenyl)acetamide and reacting with various thio compounds to form thiazole and imidazole derivatives with antibacterial activity (Ramalingam et al., 2019).
Scientific Research Applications
Heterocyclic Synthesis
This compound is a valuable precursor in the synthesis of diverse heterocycles, which are crucial in the development of pharmaceuticals and materials science. Schmeyers and Kaupp (2002) demonstrated that thioureido-acetamides, a category to which our compound belongs, can be used to synthesize various heterocyclic structures, such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines, through one-pot cascade reactions. These processes are noted for their excellent atom economy, highlighting the compound's role in facilitating efficient and sustainable chemical syntheses (Schmeyers & Kaupp, 2002).
Molecular Structure Analysis
Research on similar acetamide derivatives provides insights into their molecular structures and potential interactions. Boechat et al. (2011) studied the structures of two acetamide derivatives, revealing intricate intermolecular interactions and 3-D arrays generated by hydrogen bonds and π interactions. These findings can inform the design of new molecules with tailored properties for specific applications (Boechat et al., 2011).
Antibacterial Activity
The antibacterial properties of acetamide derivatives, including those structurally related to our compound, have been explored. Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives that showed significant antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Corrosion Inhibition
Compounds similar to the one have been evaluated for their corrosion inhibition potential. Rouifi et al. (2020) synthesized benzimidazole derivatives and studied their efficacy in protecting carbon steel against corrosion in acidic environments. These studies demonstrate the compound's applicability in material science, particularly in extending the lifespan of metals exposed to corrosive conditions (Rouifi et al., 2020).
properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-11-2-5-13(6-3-11)23-16(9-22-18(23)25-10-17(21)24)12-4-7-14(19)15(20)8-12/h2-9H,10H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXEJARLODOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2494611.png)




![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2494621.png)

![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)